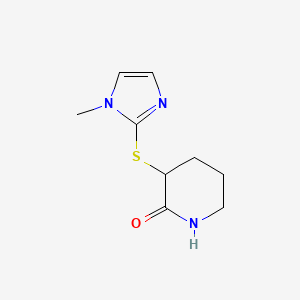

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one

Description

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDKQMJZIGXXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2CCCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine structures exhibit notable antimicrobial properties. For instance, derivatives similar to 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one have been evaluated for their efficacy against various bacterial and fungal strains. Studies show that these compounds can inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The imidazole ring is known for its role in various anticancer agents. Compounds like this compound have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the modulation of cell signaling pathways relevant to tumor growth and survival .

CNS Activity

The piperidine structure is associated with central nervous system activity. Compounds with similar frameworks have been studied for their potential in treating neurological disorders, including anxiety and depression. The interaction of the imidazole moiety with neurotransmitter receptors may enhance the pharmacological profile of these compounds .

Synthetic Routes

Various synthetic methods have been developed for creating this compound and its derivatives. These methods typically involve the reaction of piperidine with imidazole derivatives under specific conditions to yield the desired thio-substituted product .

Case Studies

Recent studies have synthesized new derivatives based on this compound, exploring their biological activities through in vitro assays. For example, modifications to the thio group or variations in the piperidine ring have led to compounds with enhanced antimicrobial and anticancer activities, showcasing the versatility of this chemical scaffold .

Potential Applications in Drug Development

Given its diverse biological activities, this compound represents a promising lead for drug development. Its ability to interact with multiple biological targets makes it suitable for further exploration in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds, their molecular features, and observed properties:

Biological Activity

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidin-2-one ring with a 1-methyl-1H-imidazol-2-ylthio group attached. Its IUPAC name is 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one, and it has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Weight | 197.30 g/mol |

| CAS Number | 2320177-37-3 |

| InChI Key | InChI=1S/C9H13N3OS/c1-12... |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, influencing their function and stability .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole-thiol compounds possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial activity of several derivatives, including those related to this compound. The results demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on piperidine derivatives found that certain analogs exhibited antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating a promising potential for further development .

Table: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.075 |

| Piperidine Derivative X | A549 | 0.069 |

| Standard Chemotherapy Drug Y | MDA-MB-231 | 9.0 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications on the imidazole ring and piperidine structure have been shown to influence both antimicrobial and anticancer activities. For example, introducing hydroxyl (-OH) groups has been linked to enhanced antiproliferative effects, while certain substitutions on the imidazole ring can improve binding affinity to biological targets .

Q & A

Q. What are the optimal synthetic routes for 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling a piperidin-2-one derivative with a 1-methylimidazole-thiol group. Key steps include:

- Thioether formation : Reacting a halogenated piperidin-2-one precursor (e.g., 2-chloropiperidin-2-one) with 1-methylimidazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .

- Catalyst optimization : Use of coupling agents like HOBt/EDCI for amide or thioether linkages in related imidazole-piperidine hybrids, as described in analogous syntheses .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while protic solvents may reduce yields due to competing hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate the product with >95% purity .

Q. How can researchers characterize the structure and purity of this compound?

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as performed for structurally related imidazole-thioether derivatives .

- Enzyme inhibition : Evaluate inhibition of histamine H₁/H₄ receptors via radioligand binding assays, given the piperidine-imidazole scaffold’s relevance to receptor modulation .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity (IC₅₀ > 100 µM desirable) .

Advanced Research Questions

Q. How does modifying substituents on the imidazole or piperidine rings affect the compound’s biological activity?

- Imidazole modifications : Introducing electron-withdrawing groups (e.g., -NO₂ at position 4 of imidazole) enhances antimicrobial potency but may increase cytotoxicity . Conversely, bulky aryl groups (e.g., 4-fluorophenyl) improve receptor binding affinity .

- Piperidine ring variations : Replacing the thioether with an amine or ether linkage alters metabolic stability. For example, piperazine analogs show improved solubility but reduced blood-brain barrier penetration .

- Data-driven design : Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and logP values predict optimal substituents for target selectivity .

Q. What strategies can resolve discrepancies in biological activity data across studies?

- Experimental standardization :

- Data triangulation : Cross-validate results with orthogonal methods (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity) .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values against H₁ receptors) to identify outliers and refine structure-activity trends .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to histamine H₁ receptors, focusing on key residues (e.g., Asp³.32 for ionic interactions with the piperidine nitrogen) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, with RMSD < 2.0 Å indicating favorable binding .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the imidazole ring) using Discovery Studio, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.